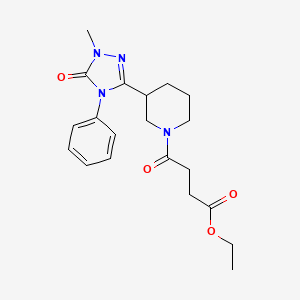

![molecular formula C16H12N4OS2 B3016605 N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 2034312-53-1](/img/structure/B3016605.png)

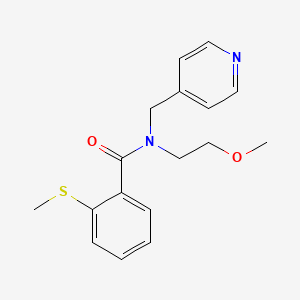

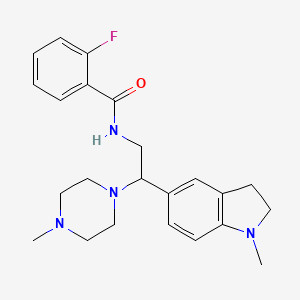

N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[b]thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[b]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H12N4OS2 and its molecular weight is 340.42. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Heterocyclic Synthesis and Reactivity

Research has shown that compounds containing thiophene and triazole units, similar to N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[b]thiophene-2-carboxamide, are utilized in the synthesis of a variety of heterocyclic derivatives. These compounds are often synthesized through reactions involving diazotisation and coupling with nitrogen nucleophiles, leading to the formation of diverse heterocyclic structures, including pyrazoles, isoxazoles, pyrimidines, triazines, and others. This demonstrates the versatility of such compounds in organic synthesis and heterocyclic chemistry (Mohareb et al., 2004).

Supramolecular Gelators

A series of derivatives, while not directly related to the queried compound but showcasing similar structural motifs, have been investigated for their gelation behavior. The study aimed to understand the influence of methyl functionality and non-covalent interactions on gelation. This research underscores the potential of thiophene and triazole derivatives in material science, particularly in the development of supramolecular gelators (Yadav & Ballabh, 2020).

Cholinesterase Inhibitors

Novel thiophene-2-carboxamide Schiff base derivatives have been synthesized and evaluated for their potential as cholinesterase inhibitors. This research suggests the therapeutic potential of such compounds in treating neurodegenerative diseases by inhibiting acetylcholinesterase and butyrylcholinesterase enzymes, indicating a promising avenue for further drug development (Kausar et al., 2021).

Anticancer Agents

A novel sulfur heterocyclic thiophene derivative containing 1,2,3-triazole and pyridine moieties has been synthesized and evaluated for its anticancer activity. The compound demonstrated notable cytotoxicity against breast, lung, and prostate cancer cell lines, highlighting its potential as a basis for developing new anticancer drugs (Murugavel et al., 2019).

Orientations Futures

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Mécanisme D'action

Target of Action

The compound “N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[b]thiophene-2-carboxamide” is a thiophene-based analog . Thiophene derivatives have been reported to possess a wide range of therapeutic properties and have been used in the development of various drugs . and STING (Stimulator of Interferon Genes) .

Biochemical Pathways

If the compound acts as a sting agonist, it could influence theIRF and NF-κB pathways , which are involved in immune responses . If the compound interacts with AANAT, it could potentially affect the melatonin synthesis pathway .

Pharmacokinetics

It is known that thiophene derivatives are soluble in most organic solvents but insoluble in water , which could influence their bioavailability.

Result of Action

Based on the known effects of thiophene derivatives, we can infer that they may exhibit various pharmacological properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .

Action Environment

It is known that the solubility of thiophene derivatives in various solvents could potentially influence their action and efficacy .

Propriétés

IUPAC Name |

N-[(1-thiophen-3-yltriazol-4-yl)methyl]-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4OS2/c21-16(15-7-11-3-1-2-4-14(11)23-15)17-8-12-9-20(19-18-12)13-5-6-22-10-13/h1-7,9-10H,8H2,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARAFQOQAOGFRKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)C(=O)NCC3=CN(N=N3)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(pyridin-2-yl)methanone](/img/structure/B3016523.png)

![7-chloro-2-(((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3016528.png)

![N-(2-fluorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3016530.png)

![14H-benzo[de]naphtho[2',1':4,5]imidazo[2,1-a]isoquinolin-14-one](/img/structure/B3016533.png)

![1'-(2-(m-Tolyloxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B3016538.png)